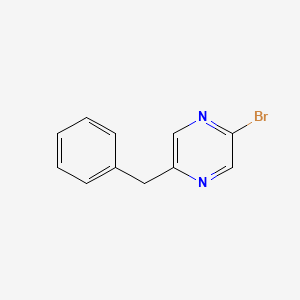

2-Benzyl-5-bromopyrazine

Descripción

Contextualization of Pyrazine (B50134) Heterocycles in Advanced Organic Synthesis

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of advanced organic synthesis. tandfonline.com The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in a wide array of biologically active molecules and functional materials. mdpi.comrsc.org The unique electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, make it a versatile building block for the construction of complex molecular architectures. rsc.org Researchers have extensively explored the chemistry of pyrazines, leading to the development of novel synthetic methodologies and the discovery of compounds with diverse pharmacological activities. tandfonline.commdpi.com The functionalization of the pyrazine ring allows for the modulation of its physicochemical and biological properties, making it a valuable platform in medicinal chemistry and materials science. rsc.orgmdpi.com

Strategic Importance of Halogenated Pyrazines as Versatile Synthetic Intermediates

Among the various substituted pyrazines, halogenated pyrazines have emerged as particularly important intermediates in organic synthesis. The presence of a halogen atom on the pyrazine ring provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki, Sonogashira, and Stille couplings, performed on halogenated pyrazines, enable the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, onto the pyrazine core. rsc.orgresearchgate.net This versatility has made halogenated pyrazines highly sought-after precursors for the synthesis of pharmaceuticals, agrochemicals, and novel materials. rsc.org

The reactivity of the halogenated pyrazine is influenced by the nature and position of the halogen, as well as the presence of other substituents on the ring. For instance, the electron-deficient character of the pyrazine ring facilitates nucleophilic aromatic substitution reactions, providing an alternative pathway for functionalization. rsc.orgacs.org The strategic installation and subsequent manipulation of halogen atoms on the pyrazine scaffold are key strategies in the design and synthesis of complex target molecules.

Overview of Research Directions Pertaining to 2-Benzyl-5-bromopyrazine and Related Molecular Architectures

This compound is a specific halogenated pyrazine that has attracted research interest due to its potential as a building block in the synthesis of more complex molecules. The presence of both a benzyl (B1604629) group and a bromine atom offers multiple sites for chemical modification. The bromine atom can serve as a leaving group in cross-coupling reactions, allowing for the introduction of various functional groups at the 5-position of the pyrazine ring. researchgate.net For example, it can undergo Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds. researchgate.net

Research involving this compound and its analogs often focuses on the synthesis of novel compounds with potential biological activities. For instance, substituted pyrazines are being investigated as splicing modulators for the treatment of various diseases. acs.orgnih.gov The imidazo[1,2-a]pyrazine (B1224502) core, which can be synthesized from aminopyrazine precursors, is a key structural motif in bioluminescent systems like coelenterazine (B1669285) and has been a target of synthetic efforts. researchgate.net The synthesis of derivatives of 2-amino-3-benzyl-5-bromopyrazine is a step towards creating analogs of coelenteramine, a precursor to coelenterazine. researchgate.net The exploration of reactions involving this compound and similar structures contributes to the broader field of heterocyclic chemistry and the development of new synthetic methodologies. rsc.orgmdpi.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂ | a2bchem.com |

| Molecular Weight | 249.1066 g/mol | a2bchem.com |

| CAS Number | 2137639-47-3 | a2bchem.com |

| SMILES | Brc1cnc(cn1)Cc1ccccc1 | a2bchem.com |

Spectroscopic Data of a Related Compound: 3-Benzyl-5-(4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)phenyl)pyrazin-2-amine

| Spectroscopic Data | Values |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm) = 8.33 (s, 1H), 7.86 (d, J = 8.5 Hz, 2H), 7.33-7.24 (m, 5H), 6.99 (d, J = 8.5 Hz, 2H), 4.33 (s, 2H), 4.17 (s, 2H), 4.09 (t, J = 5.1 Hz, 2H), 4.00 (t, J = 5.1 Hz, 2H), 0.92 (s, 12H), 0.11 (s, 6H) thno.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-benzyl-5-bromopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMDRWCVTHCHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyl 5 Bromopyrazine and Chemically Analogous Structures

Direct Functionalization Strategies for the Pyrazine (B50134) Core

Direct functionalization of the pyrazine core through carbon-carbon bond-forming reactions represents an efficient and atom-economical approach to synthesize target molecules like 2-benzyl-5-bromopyrazine. These methods typically involve the use of a transition metal catalyst, most commonly palladium, to couple a pyrazine derivative with a benzyl-containing reagent.

Introduction of the Benzyl (B1604629) Moiety via Carbon-Carbon Bond Forming Reactions

The creation of a C-C bond between the pyrazine ring and a benzyl group can be achieved through various powerful cross-coupling reactions. These protocols offer a versatile toolkit for chemists to access a wide range of benzylated pyrazines with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for their ability to form C-C bonds with high selectivity under relatively mild conditions. Several named reactions, including the Negishi, Suzuki-Miyaura, Stille, and Heck reactions, have been successfully applied to the functionalization of heterocyclic compounds and can be adapted for the benzylation of pyrazines. rsc.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly advantageous due to the high reactivity and functional group tolerance of organozinc compounds. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of a benzylzinc halide with 2,5-dibromopyrazine or 2-chloro-5-bromopyrazine. The chemoselectivity of the coupling can often be controlled by the differential reactivity of the halogen atoms.

A general representation of the Negishi coupling for the synthesis of this compound is as follows:

Reaction Scheme:

Figure 1: General scheme for Negishi coupling to form this compound.

Detailed research on analogous systems has demonstrated the feasibility of such transformations. For example, the Negishi coupling of benzylzinc bromide with bromobenzofuran has been successfully achieved. researchgate.net Similarly, the coupling of secondary alkylzinc reagents with various heteroaryl halides has been extensively studied, providing insights into catalyst and ligand choice for optimizing such reactions. acs.org

| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 6-bromobenzofuran | Benzylzinc bromide | Pd(OAc)₂ | SPhos | THF | Not specified |

| 2-bromopyrimidine | Isopropylzinc bromide | Pd₂(dba)₃ | CPhos | THF | 75 |

| Aryl Halide | Benzyl Halide + Zn | PdCl₂(Amphos)₂ | None | Water | up to 96 |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. libretexts.org The synthesis of this compound via this method would involve the reaction of a halogenated pyrazine, such as 2,5-dibromopyrazine, with a benzylboronic acid or one of its derivatives.

The general reaction is depicted below:

Reaction Scheme:

Figure 2: General scheme for Suzuki-Miyaura coupling to form this compound.

Microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides has been shown to be an effective method, allowing for the rapid synthesis of a library of structurally diverse compounds. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Heteroaryl benzylic bromide | Arylboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Good |

| 4-bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | None | K₂CO₃ | Toluene | Variable |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. wikipedia.org For the synthesis of this compound, a benzylstannane would be coupled with a dihalopyrazine. A significant drawback of this methodology is the toxicity of the organotin compounds. wikipedia.org

The general transformation is shown below:

Reaction Scheme:

Figure 3: General scheme for Stille coupling to form this compound.

While specific examples of the Stille coupling for the direct benzylation of pyrazines are not abundant in the literature, the reaction has been successfully applied to the functionalization of pyrazines with other groups. rsc.org Furthermore, the coupling of benzylic halides with organostannanes is a known transformation. wikipedia.org Recent advancements have also demonstrated the stereoretentive Stille cross-coupling of secondary alkyl azastannatranes with aryl halides, showcasing the potential for this method in complex molecule synthesis. nih.gov

| Electrophile Type | Nucleophile Type | Catalyst | Additives | General Observations |

|---|---|---|---|---|

| Aryl Halides | Alkylstannanes | Pd(0) complexes | Cu(I) salts, Fluoride ions | Broad functional group tolerance. |

| Heteroaryl Halides | Benzylstannanes | Pd(OAc)₂/Dabco | None | Applicable to pyrazine systems. |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org While not a direct benzylation method, the Heck reaction can be used to install a styrenyl group on the pyrazine core, which can then be reduced to a benzyl group in a subsequent step. This two-step sequence provides an alternative route to the target compound. The reaction typically involves the coupling of a halopyrazine with styrene.

The general reaction sequence is as follows:

Reaction Scheme:

Figure 4: Heck reaction followed by reduction to afford a benzyl group.

The Heck reaction has been successfully applied to the alkenylation of 2,3-dichloropyrazine with various acrylates and styrenes. rsc.org A nickel-catalyzed Heck-type reaction of benzyl chlorides with simple olefins has also been developed, offering a complementary approach. organic-chemistry.org

| Halide | Alkene | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| 2,3-dichloropyrazine | Ethyl acrylate | Pd(OAc)₂ | X-Phos | Not specified | 83 (dialkenylated) |

| Benzyl chloride | Unactivated alkenes | Ni(0) complex | PCyPh₂ | Not specified | High |

Transition Metal-Catalyzed Cross-Coupling Protocols for Pyrazine Benzylation

Sonogashira Coupling for Ethynylation Precursors

The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This cross-coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. In the synthesis of precursors for this compound and its analogs, the Sonogashira coupling is instrumental in introducing an ethynyl group onto a pyrazine core. This ethynylated pyrazine can then undergo further transformations to yield the desired benzyl group.

The reaction is versatile and has been successfully applied to pyrazine chemistry. For instance, halogenated pyrazines, such as 2,5-dibromopyrazine, can be selectively reacted with a terminal alkyne under Sonogashira conditions. The reactivity of the halogen substituent is a key consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. This difference in reactivity allows for selective, stepwise couplings. For example, starting with 5-bromo-2-iodopyrazine, the iodo-substituent can be selectively coupled with a terminal alkyne, leaving the bromo-group available for subsequent reactions.

The general conditions for a Sonogashira coupling on a bromopyrazine derivative involve a palladium catalyst, such as PdCl2(PPh3)2 or Pd(CF3COO)2, a copper(I) salt like CuI as a co-catalyst, and an amine base, such as triethylamine (Et3N), which also often serves as the solvent or co-solvent with others like DMF. The reaction is typically carried out under an inert atmosphere to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).

| Catalyst/Reagents | Substrate Example | Product Example | Yield (%) | Reference |

| Pd(CF3COO)2, PPh3, CuI, Et3N, DMF | 2-Amino-3-bromopyridine | 2-Amino-3-(phenylethynyl)pyridine | 96 | |

| [Pd(allyl)Cl]2, PPh3 | Chloropyrazine | 2-(Phenylethynyl)pyrazine | Quantitative | |

| PdCl2(PPh3)2, CuI, Et3N, DMF | Iodopyridines | Alkynyl-substituted pyridines | Good to Excellent |

Recent advancements have also focused on developing copper-free Sonogashira protocols to avoid the issue of alkyne dimerization. These methods often employ alternative catalytic systems or ligands to achieve efficient coupling. The choice of terminal alkyne is also broad, allowing for the introduction of various functionalities that can be later modified to form the benzyl group. For example, using (trimethylsilyl)acetylene can introduce a protected ethynyl group, which can be deprotected in situ or in a subsequent step before further reaction.

The Sonogashira coupling provides a robust and flexible strategy for the synthesis of ethynylated pyrazines, which are key intermediates in the multi-step synthesis of more complex molecules like this compound. Its tolerance of a wide range of functional groups and the predictable reactivity of different halogens make it a cornerstone of modern synthetic organic chemistry.### 2.1.1.2. Alternative Coupling Approaches for Benzyl Group Incorporation

While traditional cross-coupling reactions are effective, alternative methodologies are continuously being developed to provide more efficient, milder, or more versatile routes for the incorporation of benzyl groups onto pyrazine rings. These methods often leverage different activation modes, such as light-induced redox processes or the use of highly reactive organometallic reagents.

Alternative Coupling Approaches for Benzyl Group Incorporation

Photoredox or Radical-Mediated Processes for Benzylation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions using visible light. In the context of pyrazine benzylation, a photoredox-catalyzed approach could involve the generation of a benzyl radical from a suitable precursor, which then couples with the pyrazine moiety.

One possible pathway involves the single-electron reduction of a benzyl halide by an excited photocatalyst. For instance, an iridium or ruthenium-based photocatalyst, upon excitation by visible light, can transfer an electron to a benzyl bromide. This process generates a benzyl radical and the corresponding bromide anion. This highly reactive benzyl radical can then add to the electron-deficient pyrazine ring. The resulting radical intermediate would then need to be oxidized and deprotonated to afford the final benzylated pyrazine product. While this direct benzylation of the pyrazine C-H bond is conceivable, a more common strategy involves the coupling of the benzyl radical with a pre-functionalized pyrazine, such as a bromopyrazine.

A related approach is radical-mediated benzylation that does not rely on photoredox catalysis. For example, the decomposition of a suitable radical precursor, initiated by heat or a chemical initiator, can generate benzyl radicals. These radicals can then be trapped by a pyrazine derivative.

Decarboxylative cross-coupling reactions represent another avenue for radical-based benzylation. In this approach, a carboxylic acid derivative, such as a benzyl ester, can undergo palladium-catalyzed decarboxylation to form a π-benzyl palladium intermediate. This intermediate can then couple with a pyrazine derivative. This method avoids the use of stoichiometric bases or organometallic reagents.

While the direct application of these photoredox and radical-mediated methods for the synthesis of this compound is not extensively documented in the literature, they represent a promising area of research. The mild reaction conditions and the ability to use readily available starting materials make these approaches attractive for the synthesis of complex heterocyclic compounds. It has been noted that some parent bromomethyl-heterocycles, such as 2-(bromomethyl)pyrazine, are reported to be unstable, which may necessitate the development of these alternative coupling strategies.

| Method | Catalyst/Reagent | Precursor for Benzyl Group | Key Intermediate | Reference |

| Photoredox Catalysis | Ir or Ru photocatalyst | Benzyl bromide | Benzyl radical | |

| Radical-Mediated | Thermal/Chemical Initiator | Radical precursor | Benzyl radical | |

| Decarboxylative Coupling | Palladium catalyst | Benzylic ester | π-Benzyl palladium complex |

Organozinc and Organomanganese Reagent Applications in Pyrazine Functionalization

Organozinc and organomanganese reagents are valuable tools for the functionalization of heterocyclic compounds, including pyrazines. These reagents offer a balance of high reactivity and functional group tolerance, often providing advantages over more common organometallic reagents like Grignard or organolithium compounds.

Organozinc Reagents:

Organozinc reagents, particularly in the context of Negishi coupling, are widely used for the formation of C-C bonds. A benzylzinc reagent, which can be prepared from the corresponding benzyl halide and activated zinc, can be coupled with a bromopyrazine derivative in the presence of a palladium or nickel catalyst. The Negishi coupling is known for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it suitable for the synthesis of complex molecules.

The general catalytic cycle for the Negishi coupling involves:

Oxidative Addition: The palladium(0) catalyst reacts with the bromopyrazine to form a palladium(II) intermediate.

Transmetalation: The benzyl group is transferred from the zinc reagent to the palladium center, displacing the halide.

Reductive Elimination: The benzyl and pyrazinyl groups on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Organomanganese Reagents:

Organomanganese reagents have gained attention for their ability to participate in cross-coupling reactions, often under milder conditions than their organozinc or Grignard counterparts. These reagents can be prepared by the reaction of a benzyl halide with activated manganese. The resulting organomanganese species can then be coupled with a bromopyrazine, typically catalyzed by a palladium or iron complex.

The use of manganese pincer complexes as catalysts has also been explored for the dehydrogenative coupling of various substrates to form pyrazine derivatives. While not a direct benzylation of a pre-formed pyrazine ring, these methods highlight the utility of manganese in pyrazine synthesis.

The application of these organometallic reagents provides a robust and reliable method for introducing a benzyl group onto a pyrazine core. The choice between organozinc and organomanganese reagents will often depend on the specific substrate, the desired reaction conditions, and the presence of other functional groups in the molecule.

| Reagent Type | Typical Catalyst | Key Reaction | Advantages |

| Organozinc | Palladium or Nickel | Negishi Coupling | High functional group tolerance, mild conditions |

| Organomanganese | Palladium or Iron | Cross-Coupling | Mild reaction conditions, alternative reactivity |

The introduction of a bromine atom onto the pyrazine ring is a critical step in the synthesis of this compound. The position of bromination is crucial, and various methods have been developed to achieve regioselective halogenation of pyrazine and its derivatives.

Halogenation Techniques for Bromopyrazine Synthesis

Regioselective Bromination of Pyrazine Derivatives

The direct bromination of pyrazine itself is often challenging due to the electron-deficient nature of the pyrazine ring, which makes it less susceptible to electrophilic aromatic substitution. The nitrogen atoms in the ring are electron-wasting, deactivating the ring towards electrophilic attack. Electrophilic substitution on pyrazine, when it does occur, is generally difficult and may require harsh conditions.

However, the presence of activating substituents on the pyrazine ring can facilitate electrophilic bromination and direct the incoming electrophile to a specific position. For instance, an electron-donating group, such as an amino or alkoxy group, would activate the ring and direct bromination to the ortho and para positions. Conversely, an electron-wasting group, like a nitro group, would further deactivate the ring but would direct incoming electrophiles to the meta position.

In the case of a 2-substituted pyrazine, such as 2-benzylpyrazine, the benzyl group is a weak activating group and is ortho, para-directing. Therefore, direct bromination of 2-benzylpyrazine would be expected to yield a mixture of products, with substitution occurring at the 3-, 5-, and 6-positions. Achieving high regioselectivity for the 5-position would likely be challenging under standard electrophilic bromination conditions.

Common brominating agents used for electrophilic aromatic bromination include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often carried out in the presence of a Lewis acid catalyst, such as FeBr₃, to increase the electrophilicity of the bromine. The choice of solvent and reaction temperature can also influence the regioselectivity of the reaction. For example, performing the reaction at a lower temperature can sometimes favor the formation of the para-isomer.

An alternative to direct electrophilic bromination is radical bromination. For example, the Wohl-Ziegler reaction, which uses NBS in the presence of a radical initiator (like AIBN) and light, is typically used for allylic and benzylic bromination. However, under certain conditions, it can also effect aromatic bromination. For instance, the methyl group of a methyl-substituted pyrazine can be brominated under Wohl-Ziegler conditions.

Given the challenges of direct regioselective bromination on a pre-benzylated pyrazine, a more common synthetic strategy involves introducing the bromine atom at the desired position on a simpler pyrazine derivative first, and then introducing the benzyl group in a subsequent step.

| Brominating Agent | Substrate Example | Conditions | Product(s) | Reference |

| N-Bromosuccinimide (NBS) | 2-Pyrazolin-5-one derivative | Photochemical, Chloroform | 4-Bromo and 4,4-dibromo derivatives | |

| N-Bromosuccinimide (NBS) | Toluene derivative | Aqueous, Mandelic acid catalyst | Regioselective aromatic bromination | |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxaline | Not specified | Regioselective C3-bromination or C1,C3-dibromination |

Functional Group Interconversions Leading to 5-Bromopyrazine

Due to the difficulties in achieving regioselective direct bromination, functional group interconversions are often a more reliable and versatile approach to obtaining specifically substituted bromopyrazines. This strategy involves starting with a pyrazine derivative that has a functional group at the desired position, which can then be converted into a bromine atom.

One of the most common methods is the Sandmeyer reaction, which involves the diazotization of an aminopyrazine followed by treatment with a copper(I) bromide salt. For example, 2-amino-5-chloropyrazine could potentially be converted to 2-amino-5-bromopyrazine via a halogen exchange reaction, or more directly, 2-aminopyrazine (B29847) could be brominated first, and then the amino group could be removed or converted. However, the synthesis would be targeting 5-bromo-2-aminopyrazine. Starting with 2-aminopyrazine, direct bromination would likely occur at the positions ortho and para to the activating amino group.

Another approach is to start with a pyrazine derivative that can be selectively metalated at the desired position. For example, a directed ortho-metalation strategy could be employed if a suitable directing group is present on the pyrazine ring. The resulting organometallic species can then be quenched with an electrophilic bromine source, such as Br₂ or NBS, to install the bromine atom with high regioselectivity.

Furthermore, a pyrazine carboxylic acid can be converted to a bromopyrazine. For instance, the Hunsdiecker reaction involves the thermal decomposition of a silver salt of a carboxylic acid in the presence of bromine. A more modern and milder alternative is the Barton-Hunsdiecker reaction, which uses a thiohydroxamate ester.

The synthesis of 5-bromo-2-methylpyridine, a similar heterocyclic compound, has been achieved by the nucleophilic substitution reaction of 2-methylpyridine with bromine. This suggests that under the right conditions, a similar transformation might be possible for pyrazine derivatives.

These functional group interconversion strategies offer a high degree of control over the position of the bromine atom, making them invaluable for the synthesis of specifically substituted bromopyrazines that can then be used as precursors for the synthesis of this compound.

| Starting Material | Key Transformation | Reagents | Product |

| Aminopyrazine | Sandmeyer Reaction | NaNO₂, HBr, CuBr | Bromopyrazine |

| Pyrazine with Directing Group | Directed Metalation-Bromination | Strong Base (e.g., LDA), Electrophilic Bromine Source (e.g., Br₂) | Bromopyrazine |

| Pyrazine Carboxylic Acid | Hunsdiecker Reaction | AgNO₃, Br₂ | Bromopyrazine |

Multistep Synthetic Sequences for Complex this compound Precursors

The synthesis of intricately substituted pyrazines, such as this compound, necessitates sophisticated multistep strategies. These approaches are designed to precisely control the introduction of various functional groups onto the pyrazine core. Key methodologies include convergent and divergent syntheses, directed ortho-metalation, and cross-coupling reactions with protected intermediates, which collectively provide a versatile toolkit for accessing complex pyrazine derivatives.

Convergent Synthesis of Substituted Pyrazine Ring Systems

Convergent synthesis strategies construct the pyrazine ring in the later stages of the synthesis from previously assembled fragments. This approach is particularly advantageous for creating complex, unsymmetrically substituted pyrazines by joining elaborate molecular components.

A common convergent method involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, the total synthesis of cephalostatin 1, a potent anticancer agent containing a pyrazine core, famously utilized a late-stage heterodimerization of two complex α-aminoketone synthons, representing the "western" and "eastern" halves of the molecule, to form the central pyrazine ring. nih.gov Similarly, biomimetically inspired syntheses of 2,5-disubstituted pyrazine alkaloids have been achieved through the homodimerization of α-amino aldehydes, which are readily derived from common amino acids. nih.govmdpi.com

Another convergent approach builds both halves of the final molecule from a single common intermediate. For example, monomers for pyrazine ladder polymers have been prepared by first synthesizing pyrazine-2,5-dicarboxylic acid, which then serves as the key precursor for both the "A" and "B" components required for a subsequent step-growth polymerization. cmu.eduacs.org This strategy streamlines the synthesis by reducing the number of separate synthetic pathways.

| Convergent Strategy | Key Reaction | Precursors | Example Product | Reference |

| Heterodimerization | Pyrazine formation from α-aminoketones | "Western" and "Eastern" α-aminoketone fragments | Cephalostatin 1 | nih.gov |

| Homodimerization | Dimerization and oxidation of α-amino aldehydes | Cbz-protected α-amino aldehydes | 2,5-disubstituted pyrazine alkaloids | nih.govmdpi.com |

| Common Intermediate | Step-growth polymerization | Pyrazine-2,5-dicarboxylic acid derived components | Pyrazine ladder polymers | cmu.eduacs.org |

Divergent Synthesis from Common Pyrazine Intermediates (e.g., 2-aminopyrazine)

Divergent synthesis begins with a common, pre-formed pyrazine intermediate, which is then elaborated through a series of reactions to yield a library of structurally related compounds. This method is highly efficient for exploring structure-activity relationships in drug discovery. 2-Aminopyrazine is a versatile and commercially available starting material for such strategies.

For example, the synthesis of the antiviral drug Favipiravir has been accomplished via a multistep sequence starting from 2-aminopyrazine. mdpi.com This synthesis involved a series of functionalizations including regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination sequence to yield a key intermediate, 3,6-dichloropyrazine-2-carbonitrile. nih.govmdpi.com This intermediate can then be further modified to produce Favipiravir and its analogs.

The general principle of divergent synthesis allows for the creation of a wide array of derivatives from a single precursor. Starting with a simple pyrazine, sequential and selective reactions can introduce substituents at various positions, leading to a diverse set of molecules with different electronic and steric properties.

| Starting Material | Key Intermediate | Reaction Sequence | Final Product Class | Reference |

| 2-Aminopyrazine | 3,6-Dichloropyrazine-2-carbonitrile | Chlorination, Bromination, Cyanation, Sandmeyer Reaction | Pyrazine-containing antivirals (e.g., Favipiravir) | nih.govmdpi.com |

| 2-Aminopyrimidines | Imidazo[1,2-a]pyrimidin-1-ium salts | Reaction with α-bromocarbonyl compounds, then cleavage | Substituted 2-aminoimidazoles | nih.gov |

Ortho-Metalation Strategies for Directed Functionalization of Pyrazine Nuclei

The inherent electron deficiency of the pyrazine ring makes it resistant to classical electrophilic aromatic substitution. cmu.eduacs.org Directed ortho-metalation (DoM) provides a powerful solution to this challenge, enabling regioselective functionalization adjacent to a directing metalation group (DMG).

In this strategy, a substituent on the pyrazine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent carbon atom, forming a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. Tert-butoxycarbonyl (Boc)-protected amines and neopentyl glycol acetals have been successfully employed as directing groups for the ortho-lithiation of sensitive pyrazine cores. cmu.eduacs.org This method circumvents the issues associated with the low reactivity of the pyrazine nucleus towards electrophiles. cmu.edu

To improve the stability of the often-unstable lithiated intermediates, transmetalation with zinc salts to form more stable organozinc species is frequently employed. researchgate.net These bimetallic reagents, such as TMPZnX·LiX (where TMP = 2,2,6,6-tetramethylpiperidyl), can effect regioselective zincation of N-heterocycles under mild conditions, allowing for subsequent trapping with electrophiles. researchgate.net

| Directing Group | Metalation Reagent | Intermediate | Key Advantage | Reference |

| tert-Butoxycarbonyl-protected amine | Organolithium base | Ortho-lithiated pyrazine | Overcomes low electrophilic reactivity of pyrazine | cmu.eduacs.org |

| Neopentyl glycol acetal | Organolithium base | Ortho-lithiated pyrazine | Regioselective functionalization | cmu.eduacs.org |

| (None - direct zincation) | TMPZnX·LiX | 2-Zincated pyrimidine / 3-Zincated pyridazine | Milder conditions, improved stability | researchgate.net |

Cross-Coupling with Protected Pyrazine Derivatives (e.g., aminopyrazines, benzyloxypyrazines)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. rsc.org These reactions typically involve coupling an organometallic reagent with a pyrazine halide or triflate. Protecting groups are often necessary, particularly for reactive functionalities like amino groups, to prevent catalyst poisoning or undesired side reactions. organic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples boronic acids or esters with halides. It has been used to synthesize pyrazine bisindole alkaloids via a double Suzuki-Miyaura reaction between 2,5-dibromopyrazine and a 3-borylindole. nih.gov While challenging, methods for the coupling of unprotected ortho-bromoanilines have been developed, suggesting potential applicability to aminopyrazines under specific catalytic conditions. nih.gov

Stille Coupling: The Stille reaction, which couples organotin reagents with halides or triflates, is highly versatile due to the air and moisture stability of the organostannanes and its excellent functional group tolerance. rsc.org It has been used for the double cross-coupling of distannylated pyrazines with diiododiketopyrazines. rsc.org

Negishi Coupling: This reaction involves the coupling of organozinc reagents with halides and is known for its broad scope. rsc.org Dichloropyrazines can be directly metalated using reagents like TMPMgCl·LiCl and subsequently undergo Negishi cross-coupling with iodoarenes. rsc.org

Sonogashira Coupling: This coupling of terminal alkynes with halides is useful for introducing alkynyl moieties. A one-pot Sonogashira/heteroannulation strategy has been reported for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide, a protected aminopyrazine derivative. organic-chemistry.org The sulfonamide protecting group is crucial for the success of the one-step method.

| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst | Reference |

| Suzuki-Miyaura | 2,5-Dibromopyrazine | 3-Borylindole | Pd(PPh₃)₄ | nih.gov |

| Stille | Stannylated pyrazine | Aryl/Acyl/Vinyl halides | Palladium | rsc.org |

| Negishi | Dichloropyrazine (metalated) | Iodobenzenes | Palladium | rsc.org |

| Sonogashira | N-(3-chloropyrazin-2-yl)-methanesulfonamide | Terminal acetylenes | Palladium | organic-chemistry.org |

Exploration of Reactivity Profiles and Reaction Mechanisms of 2 Benzyl 5 Bromopyrazine Derivatives

Mechanistic Insights into Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful toolkit for the functionalization of heterocyclic compounds, including pyrazine (B50134) derivatives. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering significant advantages over classical synthetic approaches. The reactivity of 2-benzyl-5-bromopyrazine in these transformations is largely governed by the catalytic cycle of the chosen metal, typically palladium or copper.

Palladium-Catalyzed Reaction Mechanisms and Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their reliability and broad substrate scope. libretexts.orgbeilstein-journals.org The general mechanism for these reactions, such as the Suzuki, Stille, and Negishi couplings, proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. nobelprize.orgnih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. nobelprize.orgccspublishing.org.cn This step involves the cleavage of the carbon-bromine bond and the oxidation of palladium from its 0 to +2 state, forming an organopalladium(II) intermediate.

The second key step is transmetalation . In this stage, the organic group from an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) is transferred to the palladium(II) center, displacing the halide. nobelprize.orgresearchgate.net This assembles both organic coupling partners on the same metal atom.

Table 1: Key Stages in Palladium-Catalyzed Cross-Coupling of this compound

| Stage | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| Oxidative Addition | The C-Br bond of the pyrazine derivative adds across the Pd(0) center. | This compound + Pd(0)Ln | (2-Benzylpyrazin-5-yl)Pd(II)(Br)Ln |

| Transmetalation | An organic group (R) is transferred from an organometallic reagent to the Pd(II) center. | (2-Benzylpyrazin-5-yl)Pd(II)(Br)Ln + R-M | (2-Benzylpyrazin-5-yl)Pd(II)(R)Ln + M-Br |

| Reductive Elimination | The two organic fragments are joined, forming the final product and regenerating the catalyst. | (2-Benzylpyrazin-5-yl)Pd(II)(R)Ln | 2-Benzyl-5-R-pyrazine + Pd(0)Ln |

Note: L = Ligand, M = Metal or Boron moiety (e.g., B(OR)2 in Suzuki, SnR3 in Stille).

Copper-Mediated Reaction Pathways (e.g., Ullmann Coupling, Buchwald-Hartwig Amination)

Copper-catalyzed reactions offer a valuable alternative to palladium-based systems, particularly for the formation of carbon-heteroatom bonds. The Ullmann condensation, a classic copper-mediated reaction, is used to form C-O, C-S, and C-N bonds. nih.gov While traditional Ullmann reactions required harsh conditions with stoichiometric amounts of copper, modern variations use catalytic copper with appropriate ligands, enabling milder reaction conditions. nih.gov

The Buchwald-Hartwig amination, though most famously catalyzed by palladium, can also be effectively mediated by copper. nih.govresearchgate.net This transformation is crucial for synthesizing N-aryl compounds from aryl halides and amines. The mechanism of copper-catalyzed amination is distinct from the palladium cycle and is thought to involve Cu(I)/Cu(III) intermediates. The reaction typically starts with the coordination of the amine and the aryl halide to a Cu(I) salt. This is followed by oxidative addition to form a Cu(III) intermediate, from which reductive elimination occurs to form the C-N bond and regenerate the active Cu(I) catalyst.

Table 2: Comparison of Palladium and Copper-Catalyzed Amination

| Feature | Buchwald-Hartwig (Palladium) | Ullmann-Type (Copper) |

|---|---|---|

| Typical Catalyst | Pd(0) complexes with phosphine ligands | Cu(I) salts (e.g., CuI, CuBr) with N- or O-based ligands |

| General Mechanism | Pd(0)/Pd(II) cycle (Oxidative Addition, Reductive Elimination) | Believed to involve Cu(I)/Cu(III) intermediates |

| Substrate Scope | Extremely broad for aryl halides and amines organic-chemistry.orgwikipedia.org | Historically more limited but greatly expanded with modern ligands nih.gov |

| Reaction Conditions | Often milder, lower temperatures | Traditionally harsh, but modern systems are much milder nih.gov |

Role of Ligands and Co-Catalysts in Enhancing Pyrazine Functionalization Efficiency and Selectivity

Ligands are critical components in transition metal-catalyzed reactions, playing a multifaceted role in stabilizing the metal center, modulating its reactivity, and influencing selectivity. acs.org In the context of pyrazine functionalization, the choice of ligand directly impacts the efficiency of the catalytic cycle.

In copper-catalyzed systems, nitrogen- and oxygen-based ligands such as phenanthrolines, diamines, and amino acids are frequently employed. nih.gov These ligands help solubilize the copper salt and facilitate the key steps of the catalytic cycle. For challenging transformations, such as the coupling of sterically hindered substrates, specialized ligands are often required to achieve good yields. nih.gov The pyrazine core itself has been incorporated into ligand design, where its electronic properties can be used to modulate the catalytic activity of the metal center. acs.orgacs.org

Co-catalysts, such as a copper salt in the Sonogashira reaction or a base in Suzuki and Buchwald-Hartwig reactions, are also essential. Bases are required to activate the nucleophile (e.g., deprotonating an amine or facilitating the Suzuki transmetalation step) and to neutralize the acid generated during the reaction.

Nucleophilic and Electrophilic Reactivity of the this compound Scaffold

The inherent electronic properties of the pyrazine ring dictate its reactivity. As a diazine, the pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency makes the ring system susceptible to nucleophilic attack while generally rendering it unreactive toward electrophilic substitution.

Aromatic Nucleophilic Substitution (SNAr) on Halogenated Pyrazines

Aromatic Nucleophilic Substitution (SNAr) is a primary reaction pathway for functionalizing electron-poor aromatic and heteroaromatic systems. wikipedia.org Halogenated pyrazines are excellent substrates for SNAr reactions because the ring nitrogens strongly activate the molecule toward nucleophilic attack. youtube.com

The mechanism proceeds via a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the leaving group (the bromine atom at the 5-position). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which significantly stabilizes it and lowers the activation energy for its formation. wikipedia.orgyoutube.com In the second step, the leaving group (bromide) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product. The rate-determining step is typically the initial nucleophilic attack. wikipedia.org

Regiochemical Considerations in Pyrazine Ring Functionalization (e.g., directing group effects, steric hindrance)

Regioselectivity—the control of where a new functional group is introduced—is a critical aspect of synthesis. In the this compound scaffold, regiochemistry is influenced by a combination of electronic and steric factors.

Electronic Effects: The two nitrogen atoms are the most powerful electron-withdrawing features of the ring, making all ring carbons electrophilic and susceptible to nucleophilic attack. In an SNAr reaction, the attack is directed to the carbon bearing a suitable leaving group, which is the C5 position due to the bromo substituent. researchgate.net Studies on substituted dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. researchgate.net The benzyl (B1604629) group at C2 is weakly electron-donating, but the primary site for SNAr is predetermined by the location of the bromine atom.

Steric Hindrance: The benzyl group at the 2-position creates steric bulk, which can hinder reactions at the adjacent C3 position. nih.gov Therefore, in reactions where multiple sites are potentially reactive, such as C-H activation, functionalization is more likely to occur at less sterically encumbered positions like C3 or C6, depending on the specific directing effects of the catalyst and reaction conditions. Directing groups can be temporarily installed to override inherent reactivity and achieve functionalization at otherwise inaccessible positions. nih.govnih.gov

Table 3: Summary of Substituent Effects on the Reactivity of this compound

| Position | Substituent | Electronic Effect | Steric Effect | Likely Reactivity |

|---|---|---|---|---|

| 1, 4 | Nitrogen | Strongly electron-withdrawing, activating for SNAr | - | Site of protonation/coordination to metals |

| 2 | Benzyl | Weakly electron-donating/neutral | Significant steric hindrance at C3 | - |

| 3 | Hydrogen | - | Sterically hindered by benzyl group | C-H activation possible but may be disfavored |

| 5 | Bromo | Electron-withdrawing, good leaving group | Moderate | Primary site for SNAr and cross-coupling |

| 6 | Hydrogen | - | Relatively unhindered | Potential site for C-H activation |

Dehalogenation Side Reactions in Cross-Coupling Processes

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the formation of a carbon-carbon bond between an organoboron reagent and an organic halide is the desired outcome. However, a common and often problematic side reaction is the dehalogenation of the aryl halide substrate, leading to the formation of a hydrodehalogenated product. In the case of this compound, this would result in the formation of 2-benzylpyrazine.

The generally accepted mechanism for this dehalogenation side reaction within the Suzuki-Miyaura catalytic cycle involves the palladium(0) catalyst. yonedalabs.com After the initial oxidative addition of the bromopyrazine to the Pd(0) complex, the resulting Pd(II) intermediate can, instead of undergoing transmetalation with the boronic acid, react with a hydride source present in the reaction mixture. This hydride can be generated from the solvent (e.g., alcohols), the base, or other additives. The subsequent reductive elimination of the aryl group and the hydride from the palladium complex yields the dehalogenated pyrazine and regenerates the active Pd(0) catalyst.

Several factors can influence the extent of dehalogenation. The nature of the halogen atom plays a significant role; for instance, aryl iodides are generally more prone to dehalogenation than the corresponding bromides and chlorides. nih.govresearchgate.net The choice of solvent, base, and phosphine ligands for the palladium catalyst can also dramatically affect the competition between the desired cross-coupling pathway and the undesired dehalogenation. For instance, the presence of water or alcohols can serve as a proton source, facilitating the hydrodehalogenation process.

Studies on related halogenated aminopyrazoles have shown that bromo and chloro derivatives are superior to iodo derivatives in Suzuki-Miyaura reactions due to a reduced propensity for dehalogenation. nih.gov Furthermore, the specific mechanism of dehalogenation can be complex and may involve base-mediated pathways that are not fully understood for all heteroaromatic systems.

| Factor | Influence on Dehalogenation | Example/Rationale |

|---|---|---|

| Halogen Substituent | I > Br > Cl (propensity for dehalogenation) | Weaker C-I bond is more susceptible to side reactions. nih.govresearchgate.net |

| Solvent | Protic solvents can be a hydride source. | Ethanol can be oxidized by the Pd complex to generate a hydride ligand. yonedalabs.com |

| Base | Can act as a hydride source or promote its formation. | Amine bases have been implicated in dehalogenation mechanisms. yonedalabs.com |

| Palladium Ligands | Ligand choice can influence the rates of competing reactions. | Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation. |

Influence of Substituent Electronic and Steric Effects on Pyrazine Reactivity

The reactivity of the pyrazine ring is intrinsically linked to the electronic properties and steric demands of its substituents. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the ring electron-deficient compared to benzene. This inherent electronic nature makes pyrazines generally more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.

The introduction of substituents can further modulate this reactivity. Electron-donating groups (EDGs) increase the electron density on the pyrazine ring, which can enhance its reactivity towards electrophiles and decrease its susceptibility to nucleophiles. Conversely, electron-withdrawing groups (EWGs) further decrease the electron density, making the ring even more prone to nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these electronic effects. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as molecular electrostatic potential maps, provide insights into the reactivity of substituted pyrazines. nih.govjmaterenvironsci.com For instance, a lower LUMO energy generally correlates with a higher susceptibility to nucleophilic attack.

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of aromatic systems. wikipedia.org For heteroaromatic systems like pyrazine, similar linear free-energy relationships can be established, although the reaction constants (ρ values) will differ, reflecting the specific electronic nature of the pyrazine ring. A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

Steric effects also play a crucial role. Bulky substituents near the reaction center can hinder the approach of reagents, thereby slowing down the reaction rate. In the case of this compound, the benzyl group at the 2-position can exert a steric influence on reactions occurring at the adjacent positions on the pyrazine ring.

The interplay of electronic and steric effects can be complex. For example, in a palladium-catalyzed cross-coupling reaction at the 5-position of this compound, the electronic nature of the benzyl group (which is generally weakly electron-donating) will influence the oxidative addition step. Simultaneously, its steric bulk may affect the coordination of the palladium catalyst.

| Substituent Property | Effect on Pyrazine Ring | Impact on Reactivity | Example Substituent |

|---|---|---|---|

| Electron-Donating (Inductive/Resonance) | Increases electron density | Activates towards electrophilic attack; Deactivates towards nucleophilic attack | -CH₃, -OCH₃ |

| Electron-Withdrawing (Inductive/Resonance) | Decreases electron density | Deactivates towards electrophilic attack; Activates towards nucleophilic attack | -NO₂, -CN |

| Steric Hindrance (Bulky Groups) | Blocks access to reaction centers | Decreases reaction rates | -C(CH₃)₃ (tert-butyl) |

Strategic Applications of 2 Benzyl 5 Bromopyrazine in Sophisticated Chemical Synthesis

Utility as a Building Block for Diversified Heterocyclic Architectures

The structure of 2-Benzyl-5-bromopyrazine makes it an ideal starting material for the synthesis of more complex, fused, and linked heterocyclic systems. The presence of the bromine atom at the 5-position is key to its role as a versatile building block, enabling the application of modern synthetic methodologies to create diverse molecular libraries.

Pyrazinylpyridines: These compounds represent a class of heterobiaryls that are of significant interest in materials science and medicinal chemistry. The synthesis of pyrazinylpyridines can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, the bromine atom of this compound serves as a synthetic handle. By reacting it with various pyridylboronic acids or their esters, a carbon-carbon bond is formed, linking the pyrazine (B50134) and pyridine (B92270) rings. The benzyl (B1604629) group at the 2-position of the pyrazine ring remains intact during this transformation, providing a specific substitution pattern on the final pyrazinylpyridine product. This methodology allows for the systematic variation of the pyridine substituent, enabling the exploration of structure-activity relationships.

Imidazo[1,2-a]pyrazines: This fused heterocyclic system is a prominent scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors and antibacterial agents. nih.govnih.gov The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core typically involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. While this compound itself is not a direct precursor in the classical construction of the imidazo[1,2-a]pyrazine ring, its underlying pyrazine structure is the foundational component. Furthermore, functionalized imidazo[1,2-a]pyrazines, such as those with bromo-substituents, are used as intermediates for further diversification. tsijournals.com For instance, a bromo-substituted imidazo[1,2-a]pyrazine can undergo nucleophilic substitution or palladium-catalyzed reactions to introduce additional functional groups, demonstrating the synthetic value of halogenated pyrazine intermediates in building these complex heterocyclic architectures. tsijournals.comucl.ac.uk

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Architecture |

| This compound | Suzuki-Miyaura Coupling | Substituted Pyrazinylpyridines |

| Bromo-imidazo[1,2-a]pyrazine | Nucleophilic Substitution / Pd-Catalysis | Diversified Imidazo[1,2-a]pyrazines |

Precursor in the Construction of Advanced Organic Scaffolds

The strategic placement of the benzyl and bromo substituents on the pyrazine ring positions this compound as a valuable precursor for advanced organic scaffolds with potential therapeutic applications.

Enzyme Inhibitors: Pyrazine-based molecules have been successfully developed as kinase inhibitors for clinical use. nih.gov The dysregulation of protein kinase activity is implicated in numerous diseases, particularly cancer, making them a major target for drug discovery. ed.ac.uk The imidazo[1,2-a]pyrazine scaffold, for example, has been identified as a source of inhibitors for enzymes like the VirB11 ATPase, which is crucial for the virulence of bacteria such as Helicobacter pylori. ucl.ac.uk A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of this ATPase. nih.gov The synthesis of such complex molecules often relies on the functionalization of a core pyrazine structure, where substituents are strategically introduced to optimize binding to the enzyme's active site. The 2-benzyl group could serve as a key pharmacophoric feature, interacting with hydrophobic pockets in a target enzyme, while the 5-bromo position allows for the introduction of other groups to modulate potency and selectivity. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated as inhibitors of VEGFR-2 kinase, a key target in cancer therapy. mdpi.com

| Target Enzyme Class | Example Scaffold | Therapeutic Area |

| Kinases | Imidazo[1,2-a]pyrazine | Oncology, Infectious Disease nih.govnih.gov |

| ATPase | Imidazo[1,2-a]pyrazine | Infectious Disease ucl.ac.uk |

| VEGFR-2 Kinase | 1-Benzyl-5-bromoindolin-2-one | Oncology mdpi.com |

Pyrazine-containing Heterobiaryls: The synthesis of heterobiaryls is a cornerstone of modern medicinal chemistry, allowing for the creation of rigid scaffolds that can effectively probe protein-protein interactions or enzyme active sites. As mentioned, the Suzuki-Miyaura cross-coupling is a powerful tool for this purpose. nih.gov this compound is well-suited for such transformations. The reaction of the 5-bromo position with a variety of aryl- or heteroaryl-boronic acids or esters can generate a diverse array of pyrazine-containing heterobiaryls. The palladium catalyst facilitates the formation of a new carbon-carbon bond, and the reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.govnih.gov This modular approach enables the rapid synthesis of libraries of compounds for high-throughput screening.

Development of Synthetic Methodologies for Poly-Substituted Pyrazine Conjugates

The development of efficient synthetic routes to poly-substituted heterocyclic compounds is a major focus of organic chemistry. This compound provides a platform for creating highly decorated pyrazine conjugates through sequential, site-selective reactions.

The primary tool for elaborating the this compound core is palladium-catalyzed cross-coupling. nih.gov The reactivity of the C-Br bond allows for a multitude of transformations:

Suzuki-Miyaura Coupling: Reaction with aryl, heteroaryl, or alkyl boronic acids/esters to introduce new carbon-based substituents. researchgate.net

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents. nih.gov

These reactions can be used to systematically build molecular complexity. For example, one could first perform a Suzuki coupling at the 5-position of this compound. The resulting biaryl compound could then be subjected to further functionalization on the newly introduced ring or on the benzyl group, leading to a poly-substituted pyrazine conjugate. The ability to perform these reactions with high yields and selectivity is crucial for the efficient synthesis of complex target molecules. organic-chemistry.orgnih.gov The development of these methodologies is essential for creating novel chemical entities with tailored properties for various applications, from pharmaceuticals to materials science. cornell.eduresearchgate.net

Computational and Theoretical Investigations into 2 Benzyl 5 Bromopyrazine Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to calculate electronic and structural characteristics, providing insights into a molecule's behavior.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com A smaller gap suggests higher reactivity and polarizability, indicating that less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com For a molecule like 2-benzyl-5-bromopyrazine, the HOMO is expected to be distributed over the electron-rich pyrazine (B50134) and benzyl (B1604629) rings, while the LUMO would be centered on areas susceptible to nucleophilic attack. The presence of electron-withdrawing bromine and nitrogen atoms influences these energy levels. bohrium.com

Electrostatic Potential Mapping (MEP): Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net For pyrazine and its derivatives, MEP analysis reveals that the nitrogen atoms create regions of high negative potential, making them sites for electrophilic attack or coordination. researchgate.netnih.gov Conversely, the hydrogen atoms on the ring and substituent groups typically exhibit positive potential. In this compound, the electronegative bromine atom would further influence the electrostatic landscape, creating localized areas of varying potential that guide intermolecular interactions.

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. irjweb.com |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2; measures resistance to charge transfer. | A "soft" molecule (low hardness) is more reactive. nih.gov |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2; measures the power to attract electrons. | Provides insight into the overall electronic character of the molecule. |

| MEP Minimum (Vmin) | Most negative electrostatic potential on the surface. | Likely located near the pyrazine nitrogen atoms, indicating sites for electrophilic interaction. nih.gov |

| MEP Maximum (Vmax) | Most positive electrostatic potential on the surface. | Likely located around the hydrogen atoms of the rings. nih.gov |

Molecular Modeling of Reaction Pathways and Energy Landscapes

Molecular modeling is a powerful tool for elucidating reaction mechanisms that may be difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathways.

Transition State Analysis: A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.edu Locating this transition state on the potential energy surface is critical for understanding reaction kinetics and selectivity. Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian software), are used to find these saddle points. youtube.comgoogle.com For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, transition state analysis could predict the activation energy. This analysis would confirm that the transition state corresponds to a single imaginary frequency, which represents the vibrational mode along the reaction coordinate. google.com

Regioselectivity: Substituted pyrazines can undergo reactions at multiple sites. Computational modeling can predict the regioselectivity by comparing the activation energies of pathways leading to different products. For example, in a cross-coupling reaction, it would be possible to calculate the energy barriers for substitution at the bromine-substituted carbon versus C-H activation at other positions on the pyrazine or benzyl rings. The pathway with the lower activation energy barrier would be the kinetically favored one, thus predicting the major product. Studies on similar heterocyclic systems have successfully used this approach to explain observed regiochemical outcomes. researchgate.net

Predictive Computational Tools for Synthetic Route Design and Optimization

Computational chemistry is increasingly used not just to explain known reactions but also to predict new ones and optimize synthetic strategies. researchgate.net

DFT Calculations for Reaction Sites: DFT calculations can pinpoint the most reactive sites in a molecule. By analyzing parameters like Fukui functions or the distribution of frontier molecular orbitals (HOMO/LUMO), chemists can predict where electrophilic or nucleophilic attacks are most likely to occur. chemrxiv.orgwuxibiology.com For this compound, DFT would likely identify the carbon attached to the bromine as a prime site for nucleophilic attack or metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the halogen and adjacent nitrogens. The nitrogen atoms themselves are key sites for protonation or coordination to metal catalysts.

Synthetic Route Optimization: Computational tools can help design and refine synthetic routes by modeling the feasibility of proposed reaction steps. For instance, before attempting a multi-step synthesis in the lab, each step can be modeled to estimate its thermodynamic favorability (reaction energy) and kinetic barriers (activation energy). researchgate.net This pre-screening can save significant time and resources by identifying potentially low-yielding steps or unfeasible pathways. For example, in the synthesis of pyrazine derivatives, computational studies can help select the most effective catalysts for dehydrogenative coupling reactions or predict the outcomes of condensation reactions. researchgate.netnih.gov

| Computational Tool/Method | Application in Synthesis of this compound | Predicted Outcome/Insight |

|---|---|---|

| DFT Geometry Optimization | Determine the most stable 3D structure of the molecule and intermediates. | Provides accurate bond lengths and angles for further calculations. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Identify sites for nucleophilic and electrophilic attack. | Predicts reactivity at specific carbons and nitrogens on the pyrazine ring. wuxibiology.com |

| Transition State (TS) Search (e.g., QST3, Berny) | Calculate activation energies for potential reaction pathways (e.g., Suzuki coupling, SNAr). | Determines the kinetic feasibility and rate-limiting step of a reaction. youtube.com |

| Reaction Energy Calculation | Determine the thermodynamics (ΔG) of a proposed synthetic step. | Predicts whether a reaction is spontaneous and estimates the likely product distribution at equilibrium. |

| Solvent Modeling (e.g., PCM, SMD) | Simulate reaction conditions in different solvents. | Optimizes reaction conditions by accounting for solvent effects on stability and reactivity. researchgate.net |

Advanced Analytical and Spectroscopic Techniques for Elucidating the Structure and Reaction Outcomes of 2 Benzyl 5 Bromopyrazine

High-Resolution Spectroscopic Methods for Molecular Structure Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for determining the precise molecular structure of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the related compound, 3-benzyl-5-bromopyrazin-2(1H)-one, ¹H-NMR and ¹³C-NMR spectra offer definitive structural confirmation. The ¹H-NMR spectrum in deuterated chloroform (CDCl₃) shows a multiplet between 7.1-7.5 ppm corresponding to the aromatic protons of the benzyl (B1604629) group and the pyrazinone ring, and a characteristic singlet at 4.1 ppm for the benzylic methylene (CH₂) protons. The ¹³C-NMR spectrum further supports the structure by identifying the carbonyl carbon (C=O) at 136.3 ppm, the aromatic carbons in the range of 126.8-129.4 ppm, and the benzylic carbon at 39.3 ppm researchgate.net.

Table 1: NMR Spectroscopic Data for 3-Benzyl-5-bromopyrazin-2(1H)-one in CDCl₃ This interactive table provides ¹H and ¹³C NMR chemical shift data.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.1 - 7.5 | m, Ar-H, NH |

| ¹H | 4.1 | s, CH₂ |

| ¹³C | 136.3 | CO |

| ¹³C | 126.8 - 129.4 | Ar-C |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns. For 3-benzyl-5-bromopyrazin-2(1H)-one, High-Resolution Mass Spectrometry (HRMS) under electron ionization (E.I.) confirms its elemental composition. The exact mass was calculated as 263.98982 for C₁₁H₉BrN₂O, with the found mass being 263.99082 researchgate.net. The mass spectrum shows the molecular ion peak (M⁺) at m/z 264 (81% relative intensity) and a prominent fragment at m/z 263 corresponding to the loss of a hydrogen atom researchgate.net.

X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions (e.g., crystal packing, hydrogen bonding, π-π stacking)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing insights into crystal packing and non-covalent interactions.

For the analogous compound 3-benzyl-5-bromopyrazin-2(1H)-one, single-crystal XRD analysis reveals an orthorhombic crystal system with space group Pbca nih.gov. The analysis shows a dihedral angle of 67.1 (2)° between the planes of the benzene and pyrazinone rings researchgate.netnih.gov.

The crystal packing is characterized by significant intermolecular interactions. Molecules form hydrogen-bonded dimers via paired N—H···O bonds nih.gov. These dimers are further organized into columns along the c-axis through π-π stacking interactions between adjacent pyrazinone rings, with a centroid-to-centroid distance of 3.544 Å researchgate.netnih.gov. This detailed structural information is crucial for understanding the material's solid-state properties.

Table 2: Crystallographic Data for 3-Benzyl-5-bromopyrazin-2(1H)-one This interactive table summarizes key crystal structure parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.0408 (16) |

| b (Å) | 24.273 (3) |

| c (Å) | 7.0428 (10) |

| Volume (ų) | 2058.4 (5) |

| Z | 8 |

| Hydrogen Bonds | N—H···O, 2.760 (5) Å |

Chromatographic and Thermal Analysis for Reaction Monitoring and Product Characterization (e.g., HPLC, DSC/TGA for phase transitions)

Chromatographic and thermal analysis techniques are vital for monitoring reaction progress, purifying products, and assessing the material's thermal stability and phase behavior.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is frequently used to monitor the progress of a synthesis and to purify the final product. In the synthesis of 3-benzyl-5-bromopyrazin-2(1H)-one, the crude product was purified by HPLC using a Bio-Sil D90-10 column researchgate.net. A mixture of dichloromethane (DCM) and ethyl acetate (EtOAc) in an 85:15 ratio was used as the eluent at a flow rate of 3 mL/min, demonstrating the utility of HPLC in isolating the desired compound with high purity researchgate.net. HPLC methods are highly adaptable for analyzing benzyl halide derivatives, ensuring product quality and characterization researchgate.netresearchgate.net.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis methods used to study the behavior of materials as a function of temperature nih.gov.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, crystallization, and glass transitions perkinelmer.com.ar.

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature . It is used to study thermal stability, decomposition, and the composition of multi-component systems netzsch.com.

For pyrazine (B50134) derivatives, DSC and TGA can provide critical information on their thermal stability researchgate.net. A typical analysis would involve heating a small sample under a controlled atmosphere (e.g., nitrogen) at a constant rate. The resulting TGA curve would show weight loss at specific temperatures, indicating decomposition, while the DSC curve would show endothermic or exothermic peaks corresponding to phase transitions (like melting) or decomposition events perkinelmer.com.ar. This data is essential for determining the operational limits of the material and for quality control.

Q & A

Basic: What are the recommended synthetic routes for 2-Benzyl-5-bromopyrazine, and how can reaction conditions be optimized?

Answer:

A common approach involves benzylation of 5-bromopyrazine precursors using benzyl halides or via cross-coupling reactions. For example, bromination of pyrazine derivatives (e.g., 2-aminopyrazine) followed by benzylation can be optimized by adjusting solvents (e.g., dichloromethane vs. THF), reaction temperatures (0–25°C), and stoichiometric ratios of reagents (e.g., benzyl bromide to pyrazine derivative at 1.2:1) . Optimization studies should include monitoring by TLC or HPLC to track intermediates and minimize side products like over-bromination or debenzylation.

Advanced: How can regioselectivity challenges in bromination of pyrazine derivatives (e.g., 2-Benzylpyrazine) be addressed?

Answer:

Regioselectivity in bromination is influenced by electronic and steric factors. For 2-benzylpyrazine, bromination at the 5-position can be promoted using Lewis acids (e.g., FeBr₃) to direct electrophilic substitution. Computational studies (DFT calculations) may predict reactive sites by analyzing electron density distributions. Experimental validation through NMR (e.g., NOE for structural confirmation) and X-ray crystallography (if crystals are obtainable) is critical to confirm regiochemistry .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, pyrazine aromatic protons at δ 8.0–9.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₀BrN₃) and isotopic patterns consistent with bromine .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete reactions .

Advanced: How can contradictions in reported biological activities of brominated pyrazines be resolved?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in test compounds. To resolve:

- Reproduce assays under standardized protocols (e.g., NIH/NCATS guidelines).

- Purify compounds via recrystallization or column chromatography and re-test .

- Perform SAR studies to isolate the effects of the benzyl and bromine groups on activity .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine substituent.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrazine ring.

- Long-Term Stability : Monitor via periodic HPLC analysis; degradation products may include debrominated or oxidized derivatives .

Advanced: How can computational modeling guide the design of this compound derivatives for target-specific applications?

Answer:

- Docking Studies : Predict binding affinity to target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks, guiding structural modifications (e.g., adding polar groups to improve solubility) .

- Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition tests) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of airborne particles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the electronic effect of the benzyl group influence the reactivity of 5-bromopyrazine in cross-coupling reactions?

Answer:

The electron-donating benzyl group activates the pyrazine ring toward electrophilic substitution but may deactivate it toward nucleophilic or oxidative coupling. For Suzuki-Miyaura reactions, the bromine at C5 acts as a leaving group, while the benzyl group at C2 stabilizes intermediates through resonance. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance yields .